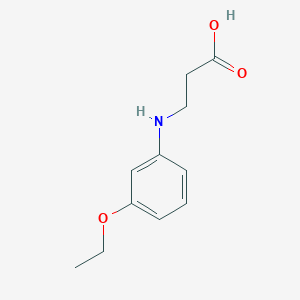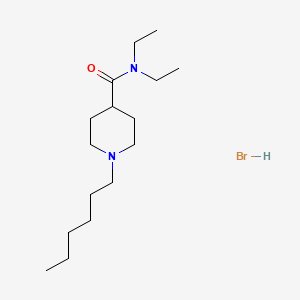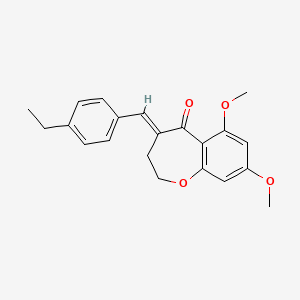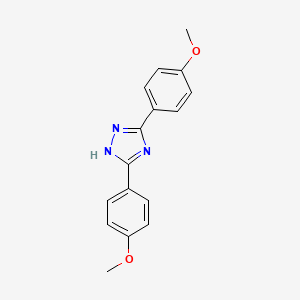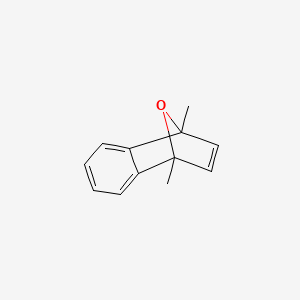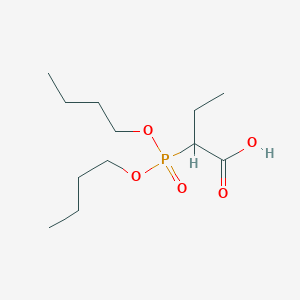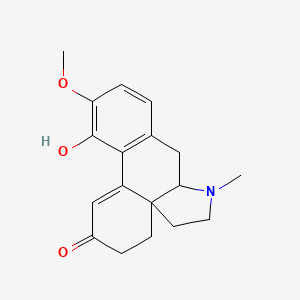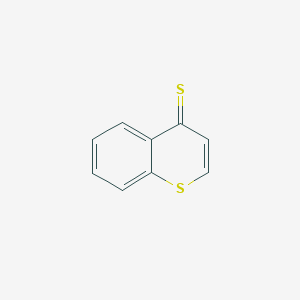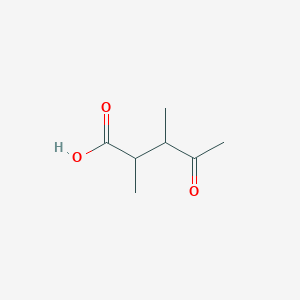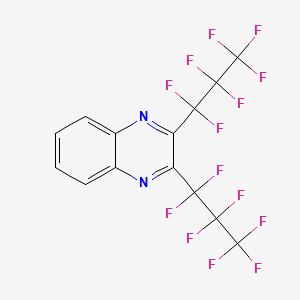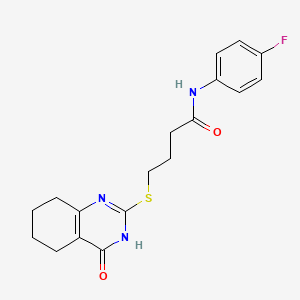![molecular formula C15H14O2S B14751395 2-[(2-Phenylethyl)sulfanyl]benzoic acid CAS No. 1025-94-1](/img/structure/B14751395.png)
2-[(2-Phenylethyl)sulfanyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Phenylethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C15H14O2S It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-phenylethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethyl)sulfanyl]benzoic acid can be achieved through several methods. One common approach involves the reduction of benzphthalide using hydrogen iodide (HI) under reflux conditions . Other methods include the use of hydrogen gas with palladium on carbon (H2-Pd-C) or Raney nickel (H2-Ra-Ni) as catalysts . These methods require careful handling of reagents and control of reaction conditions to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-[(2-Phenylethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, using reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
2-[(2-Phenylethyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(2-Phenylethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
2-[(2-Phenylethyl)sulfanyl]benzoic acid can be compared with other similar compounds, such as:
2-(2-Phenylethyl)benzoic acid: This compound lacks the sulfanyl group, which may result in different chemical and biological properties.
Benzoic acid, 2-phenylethyl ester: This ester derivative has different reactivity and applications compared to the sulfanyl-substituted compound.
2-[(2-Oxo-2-phenylethyl)sulfanyl]benzoic acid: This compound contains an additional oxo group, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1025-94-1 |
|---|---|
分子式 |
C15H14O2S |
分子量 |
258.3 g/mol |
IUPAC名 |
2-(2-phenylethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C15H14O2S/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |
InChIキー |
BAAPLKBZYLCPNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCSC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


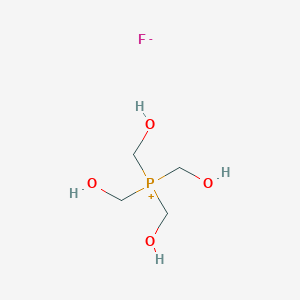
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
